molecular formula C16H12F3N3O2S B2699656 3-(4-Hydroxy-3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)-1,2,4-triazoline-5-thione, 95% CAS No. 1797904-59-6

3-(4-Hydroxy-3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)-1,2,4-triazoline-5-thione, 95%

Cat. No. B2699656
CAS RN: 1797904-59-6
M. Wt: 367.35
InChI Key: HJCOJNNEVQQLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxy-3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)-1,2,4-triazoline-5-thione, 95% is a useful research compound. Its molecular formula is C16H12F3N3O2S and its molecular weight is 367.35. The purity is usually 95%.
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Scientific Research Applications

Tautomerism Studies

  • The compound's derivatives, such as 3-phenyl-1,2,4-triazolin-5-one and 3-phenyl-1,2,4-triazoline-5-thione, have been studied for their tautomerism, a chemical property essential in understanding the compound's reactivity and stability. Ultraviolet (UV) and infrared (IR) evidence demonstrated the predominance of the thione forms in these derivatives (Kubota & Uda, 1973).

Antimicrobial and Anti-inflammatory Properties

  • Derivatives of this compound, particularly those involving 5-(1-adamantyl)-1,2,4-triazoline-3-thione, have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. Additionally, certain derivatives have demonstrated good anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

Structural Analysis and Analgesic Potential

  • A specific derivative, 3-(2-hydroxyphenyl)-4-methyl-1,2,4-Δ-2-triazoline-5-thione, has been analyzed for its structure-activity relationships. This derivative is a non-narcotic analgesic compound, and its crystal structure has been compared with that of antipyrine derivatives, contributing to the understanding of molecular mechanisms behind its analgesic properties (Hénichart et al., 1981).

Corrosion Inhibition

  • Triazole derivatives have been investigated for their application in corrosion inhibition. Specifically, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione was studied for its efficiency in protecting mild steel in corrosive environments. This research expands the utility of triazole derivatives in industrial applications, especially in materials science (Al-amiery et al., 2020).

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-24-13-8-9(2-7-12(13)23)14-20-21-15(25)22(14)11-5-3-10(4-6-11)16(17,18)19/h2-8,23H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCOJNNEVQQLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)-1,2,4-triazoline-5-thione, 95%

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